N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both nitrobenzoyl and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 2-(quinolin-8-yloxy)acetimidamide: This intermediate can be synthesized by reacting 8-hydroxyquinoline with chloroacetonitrile, followed by treatment with ammonia.
Coupling Reaction: The final step involves the reaction of 4-nitrobenzoyl chloride with 2-(quinolin-8-yloxy)acetimidamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-((4-Aminobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 8-hydroxyquinoline.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group could also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but with an amide instead of an imidamide group.
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile: Similar structure but with a nitrile group instead of an imidamide group.
Uniqueness
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both nitrobenzoyl and quinolinyl groups, which confer distinct chemical and biological properties. Its imidamide group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide, a compound with the CAS number 88758-25-2, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that compounds similar to this compound can interact with various biological pathways:
- Inhibition of Angiogenesis : Nitrobenzoate derivatives have shown promise in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For instance, a study demonstrated that a nitrobenzoate compound impaired vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways .
- Anticancer Activity : The compound may exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines. Nitrobenzoate-derived compounds have been reported to suppress tumor cell-induced platelet aggregation and inhibit multidrug-resistant cancer through tubulin polymerization inhibition .
- Anti-inflammatory Effects : Similar compounds have also demonstrated anti-inflammatory activities, which could enhance their therapeutic potential in diseases characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Zebrafish Model for Angiogenesis : In a study examining the antiangiogenic effects of nitrobenzoate compounds, this compound was tested in zebrafish embryos. The results indicated significant reductions in intersegmental vessel growth and endothelial cell proliferation, suggesting its potential as an antiangiogenic agent .
- Cancer Cell Lines : Another study assessed the impact of similar nitrobenzoate derivatives on various cancer cell lines. The findings revealed that these compounds effectively inhibited tumor growth and induced apoptosis through caspase activation pathways, highlighting their potential utility in cancer therapy .
Properties
Molecular Formula |
C18H14N4O5 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 4-nitrobenzoate |
InChI |
InChI=1S/C18H14N4O5/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-27-18(23)13-6-8-14(9-7-13)22(24)25/h1-10H,11H2,(H2,19,21) |
InChI Key |
QWYIBMNVOOXCMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2 |
Origin of Product |
United States |
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